Cas no 1862318-20-4 (Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate)

Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate 化学的及び物理的性質
名前と識別子
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- EN300-1297725
- 1862318-20-4
- methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate
- Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate
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- インチ: 1S/C8H10ClNO2S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6H,4,10H2,1H3
- InChIKey: OSFNSBOYKGSXCK-UHFFFAOYSA-N
- SMILES: ClC1C=CSC=1CC(C(=O)OC)N
計算された属性
- 精确分子量: 219.0120774g/mol
- 同位素质量: 219.0120774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- XLogP3: 1.5
Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297725-1.0g |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297725-50mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-1297725-250mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1297725-5000mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1297725-2500mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1297725-500mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1297725-1000mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1297725-100mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1297725-10000mg |
methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |
1862318-20-4 | 10000mg |
$4236.0 | 2023-09-30 |
Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate 関連文献
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1. Back matter
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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9. Back matter
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoateに関する追加情報
Research Brief on Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate (CAS: 1862318-20-4): Recent Advances and Applications
Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate (CAS: 1862318-20-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its thiophene and amino ester functional groups, serves as a key intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutics targeting various diseases.
The compound's structural features, including the chlorothiophene moiety, make it a versatile building block for the synthesis of heterocyclic compounds with potential pharmacological activities. Research has highlighted its role in the design of enzyme inhibitors, receptor modulators, and other biologically active agents. The presence of the ester group further enhances its reactivity, allowing for diverse chemical modifications to optimize drug-like properties.
Recent publications have demonstrated the application of Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate in the synthesis of small-molecule libraries for high-throughput screening. These efforts aim to identify lead compounds with activity against targets such as kinases, proteases, and GPCRs. Additionally, its use in peptidomimetic design has been explored, offering new avenues for the development of peptide-based therapeutics with improved stability and bioavailability.
One notable study investigated the compound's potential as a precursor for the synthesis of thiophene-based analogs with anti-inflammatory and anticancer properties. The results indicated promising activity in preclinical models, suggesting its relevance in oncology and immunology research. Further optimization of the scaffold is underway to enhance potency and selectivity while minimizing off-target effects.
In summary, Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate (CAS: 1862318-20-4) represents a valuable tool in drug discovery and chemical biology. Its unique structure and reactivity continue to inspire innovative research, paving the way for the development of next-generation therapeutics. Future studies are expected to further elucidate its potential applications and expand its utility in the pharmaceutical industry.
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